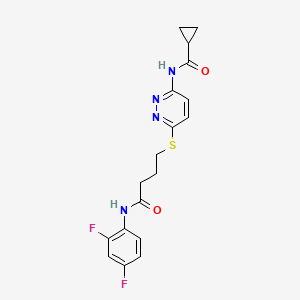
N-(6-((4-((2,4-difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-((4-((2,4-difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H18F2N4O2S and its molecular weight is 392.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(6-((4-((2,4-difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential clinical applications based on available research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been noted for its interactions with specific protein targets involved in cancer progression and other diseases.
- Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells by targeting pathways associated with cell cycle regulation and apoptosis.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory markers, suggesting a role in inflammatory disease management.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have investigated the effects of this compound in vitro and in vivo.
- Case Study 1 : A study conducted on SW480 and HCT116 colorectal cancer cell lines demonstrated that this compound exhibited IC50 values of approximately 2 μM and 0.12 μM, respectively, indicating significant potency against these cancer types. The study also reported a marked reduction in the expression of Ki67, a proliferation marker, after treatment with the compound .
- Case Study 2 : In an animal model using BALB/C nu/nu mice, the compound was administered to assess its efficacy against xenografted tumors. Results indicated a significant reduction in tumor size compared to control groups, further supporting its anticancer potential .
Research Findings
Recent research has highlighted various aspects of the biological activity of this compound:
- Target Specificity : The compound selectively binds to proteins implicated in tumorigenesis and inflammation, suggesting a dual mechanism that may enhance its therapeutic profile.
- Metabolic Stability : Studies have shown that the compound maintains higher metabolic stability compared to standard chemotherapeutics, which could lead to improved efficacy and reduced side effects .
属性
IUPAC Name |
N-[6-[4-(2,4-difluoroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O2S/c19-12-5-6-14(13(20)10-12)21-16(25)2-1-9-27-17-8-7-15(23-24-17)22-18(26)11-3-4-11/h5-8,10-11H,1-4,9H2,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPMKJLNNIZTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













